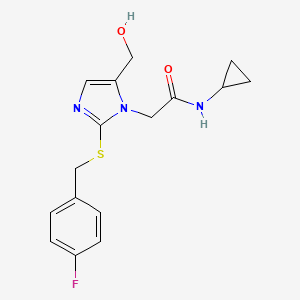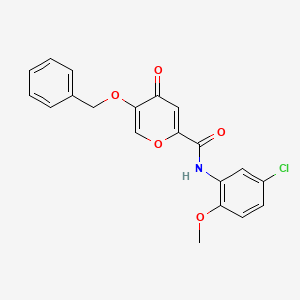
(5,6-Dichloropyrazin-2-yl)zinc pivalate solution
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dichloropyrazin-2-yl)zinc pivalate solution (DCPZP) is a novel solution that has been developed as a potential alternative to traditional organic solvents in laboratory experiments. DCPZP is a water-soluble, non-toxic, and non-flammable solution that has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Cobalt-Catalyzed Electrophilic Aminations
Organic light emitting diodes (OLEDs) and perovskite solar cells are two areas where zinc pivalates have shown promising applications. The reaction of organozinc pivalates with anthranils produces aniline derivatives, which under acidic conditions cyclize, providing condensed quinolines. These N-heterocycles are of particular interest for OLEDs due to their high photoluminescence quantum yields and long exciton lifetimes. They are also beneficial as hole-transporting materials in methylammonium lead iodide perovskites solar cells because of an optimal band alignment for holes and a large bandgap (Li et al., 2018).
Catalysis and Acylation Reactions
Zinc perchlorate hexahydrate, a related zinc compound, has been found to be an efficient catalyst for acylation of electron-deficient phenols, sterically hindered alcohols, and amines. The acetylated derivatives were obtained in excellent yields under solvent-free conditions and at room temperature. This showcases the versatility of zinc compounds as catalysts in organic synthesis, including the use of pivalic acid as an acylating agent (Shivani, Gulhane, & Chakraborti, 2007).
Molecular Structure and Function in Oligonuclear Zinc(II) Model Phosphatases
The structural and functional modeling of zinc phosphoesterases by dinuclear zinc(II) complexes has been explored. These models help understand the role of zinc in biological systems, especially in enzymatic processes involving phosphoester bond hydrolysis. This area of research provides insights into the mimicry of enzyme active sites and the design of biomimetic catalysts (Bauer-Siebenlist et al., 2004).
Synthesis of Solid Polyfunctional Organometallic Reagents
Solid, air-stable polyfunctionalized alkynylzinc pivalates have been prepared for use in organic synthesis. These reagents show excellent reactivity in carbon-carbon bond-forming reactions and 1,3-dipolar cycloadditions, demonstrating the utility of zinc pivalates in synthesizing complex organic molecules (Chen, Tüllmann, Ellwart, & Knochel, 2017).
Zinc Complexes in Catalysis
Zinc complexes with cyanoxime, specifically in the pivaloylcyanoxime-Zn system, have been studied for their structural and catalytic properties. These complexes exhibit efficient catalytic performance in transesterification reactions under mild conditions, acting as green catalysts. This research underscores the potential of zinc complexes in facilitating environmentally friendly chemical processes (Opalade et al., 2017).
Eigenschaften
IUPAC Name |
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCNHBXCYWYNSB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2655783.png)
![2,4-difluoro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2655784.png)
![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)

![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)
![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)
![N-(3-chloro-4-methylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2655798.png)